

Techniques for Measuring CCR4 Expression on T-cells: Application Notes and Protocols

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Introduction

C-C chemokine receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor that plays a critical role in T-cell trafficking and immune responses. Its ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). CCR4 is predominantly expressed on T-helper 2 (Th2) cells, regulatory T-cells (Tregs), and cutaneous lymphocyte-associated antigen (CLA)+ skin-homing T-cells.[1][2] Due to its specific expression pattern and its role in various pathologies, including T-cell malignancies like Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL), as well as allergic inflammatory diseases, CCR4 has emerged as a significant therapeutic target.[1][3][4]

Accurate and reliable measurement of CCR4 expression on T-cells is crucial for basic research, clinical diagnostics, and the development of CCR4-targeted therapies. This document provides detailed application notes and protocols for the most common techniques used to quantify CCR4 expression: flow cytometry, quantitative real-time PCR (qPCR), western blotting, and immunohistochemistry (IHC).

Quantitative Data Summary

The following tables summarize quantitative data related to CCR4 expression on T-cells as measured by various techniques.

Table 1: CCR4 Expression on Human T-cell Subsets (Flow Cytometry)

T-cell Subset	Percentage of CCR4+ Cells (Mean ± SD)	Reference
Healthy Donors		
CD3+ T-cells	5.6% ± 3.2%	[5]
CD4+ T-cells	5.0% ± 3.4%	[5]
CD8+ T-cells	0.7% ± 0.8%	[5]
Activated CD4+ T-cells (5 days post-activation)	13.5% ± 3.8%	[5]
Activated CD8+ T-cells (5 days post-activation)	3.0% ± 3.8%	[5]
Memory CD8+ T-cells	2.3% ± 1.5% (range 0.6-4.8%)	[6]
Asthma Patients		
Blood CD4+ T-cells	Significantly higher than healthy controls	[7]
Sputum CD3+ T-cells	>60%	[7]

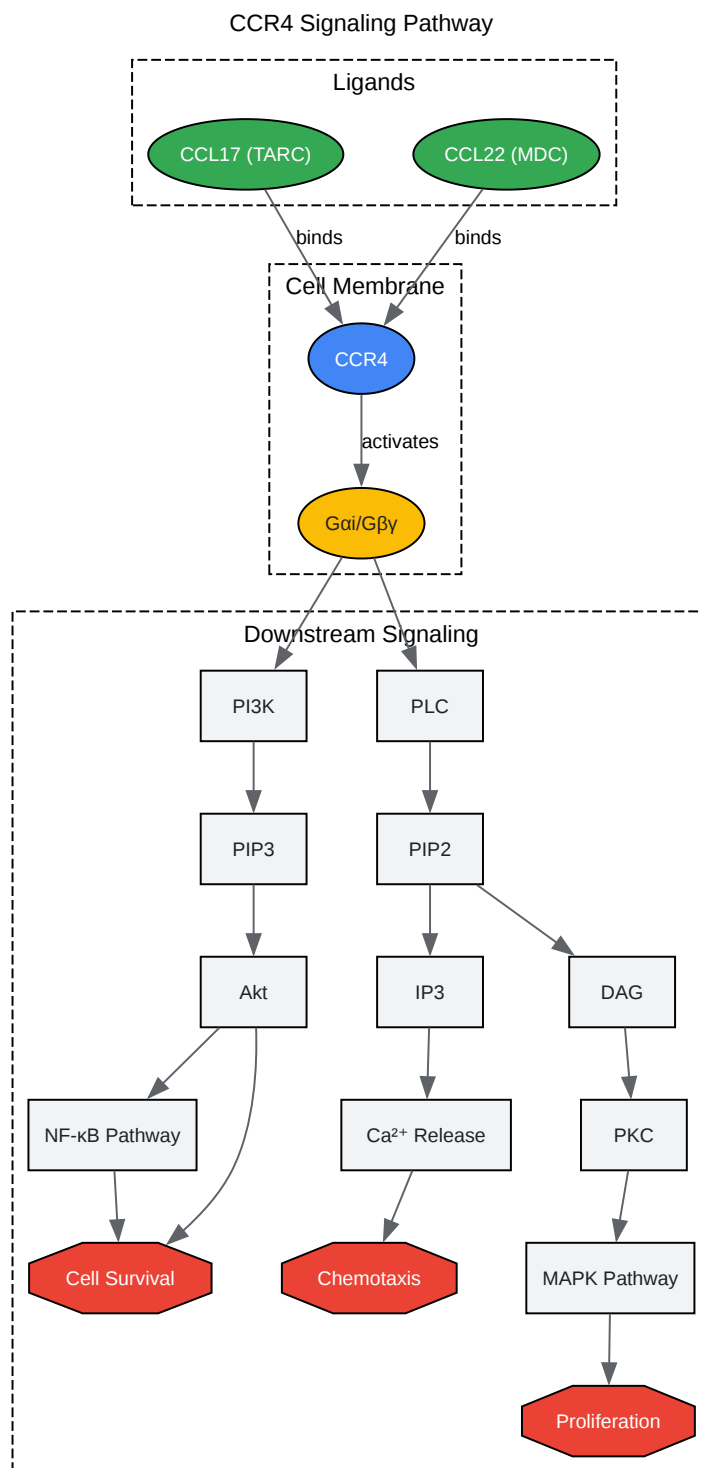
Table 2: Correlation of CCR4 Measurement Techniques

Comparison	Observation	Reference
Flow Cytometry vs. qPCR	A better correlation was observed between lytic susceptibility of cancer cell lines to CCR4 CAR T-cells and CCR4 mRNA levels (qPCR) than with cell surface CCR4 expression (flow cytometry).	[8]
qPCR (mRNA) vs. Western Blot (Protein)	Excellent correlation between CCR4 mRNA and protein levels in murine CD4+ lymphocytes.	[9]

Signaling Pathway and Experimental Workflows

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 on T-cells initiates a signaling cascade that leads to chemotaxis, cell survival, and proliferation.



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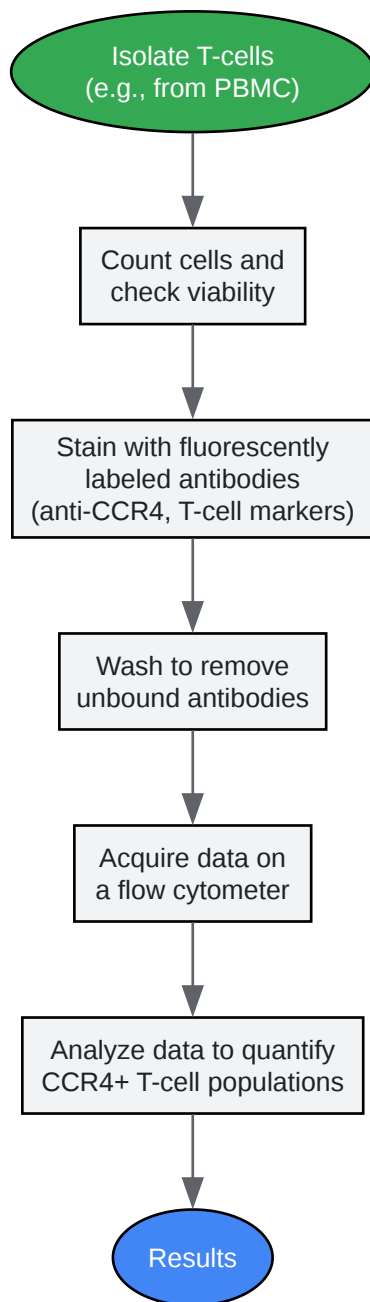
Caption: CCR4 signaling cascade in T-cells.

Experimental Protocols

Flow Cytometry for Cell Surface CCR4 Expression

Flow cytometry is the most common method for quantifying the percentage of T-cells expressing CCR4 on their surface.

Flow Cytometry Workflow for CCR4

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Caption: Workflow for CCR4 measurement by flow cytometry.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
- FACS Buffer: Phosphate-Buffered Saline (PBS) with 5% Fetal Bovine Serum (FBS).
- Fluorochrome-conjugated anti-human CCR4 antibody (e.g., Clone 1G1 or D8SEE).[\[4\]](#)[\[8\]](#)
- Fluorochrome-conjugated antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
- Isotype control antibody corresponding to the anti-CCR4 antibody.
- Flow cytometer (e.g., FACSCalibur, LSRFortessa).[\[2\]](#)[\[8\]](#)

Procedure:

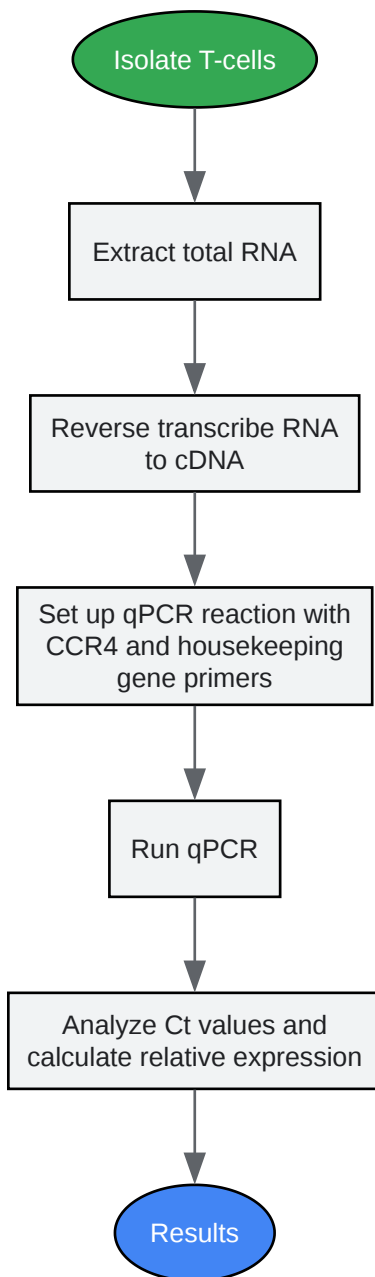
- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For purified T-cells, use a Pan-T cell isolation kit.[\[8\]](#)
- Cell Counting and Resuspension: Count the cells and assess viability. Resuspend the cells in cold FACS buffer at a concentration of 1×10^7 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
 - Add the predetermined optimal concentration of the anti-CCR4 antibody and other T-cell marker antibodies. For the isotype control, use a separate tube with the corresponding isotype antibody.
 - Incubate for 20-30 minutes on ice or at 4°C, protected from light.[\[4\]](#)[\[10\]](#)
- Washing:
 - Add 2 mL of cold FACS buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant.

- Repeat the wash step twice.[\[10\]](#)
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 µL of FACS buffer.
 - Acquire the samples on a flow cytometer. Ensure to set up appropriate compensation controls.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter properties.
 - Gate on T-cell populations (e.g., CD3+, CD4+, CD8+).
 - Within the T-cell gates, determine the percentage of CCR4-positive cells based on the fluorescence intensity compared to the isotype control.

Quantitative Real-Time PCR (qPCR) for CCR4 mRNA Expression

qPCR measures the level of CCR4 mRNA, providing an indication of gene expression. This can be particularly useful as it may correlate better with functional outcomes than cell surface protein levels in some contexts.[\[8\]](#)

qPCR Workflow for CCR4 mRNA



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Caption: Workflow for CCR4 mRNA measurement by qPCR.

Materials:

- Isolated T-cells.
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- qPCR master mix (e.g., SYBR Green or TaqMan).
- Primers for human CCR4 and a housekeeping gene (e.g., GAPDH, ACTB).
- Real-time PCR system.

Procedure:

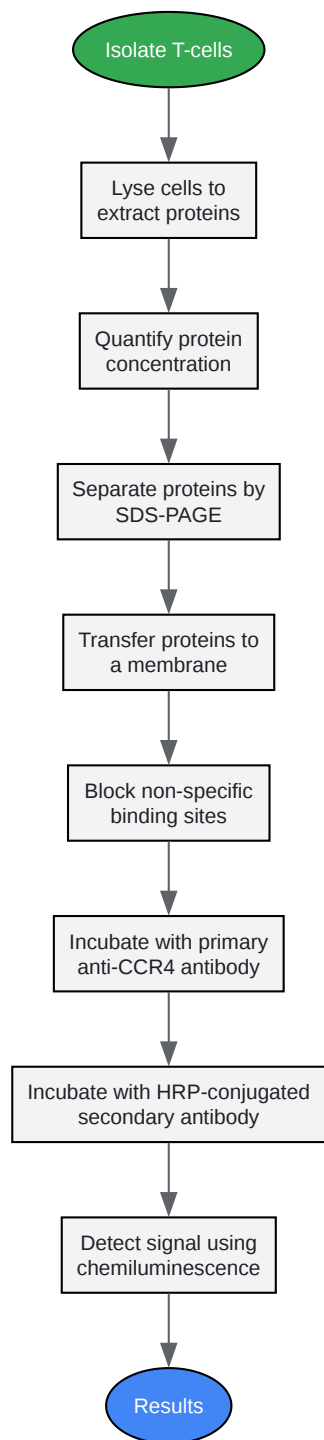
- RNA Extraction:
 - Start with a known number of T-cells (e.g., 1×10^6).
 - Extract total RNA using a commercial kit according to the manufacturer's instructions.
 - Quantify the RNA concentration and assess its purity (A260/A280 ratio).
- cDNA Synthesis:
 - Synthesize cDNA from a standardized amount of RNA (e.g., 1 μ g) using a reverse transcription kit. Follow the manufacturer's protocol.
- qPCR Reaction:
 - Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for CCR4 and a housekeeping gene in separate wells.
 - A typical reaction volume is 20 μ L.
- Thermal Cycling:
 - Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

- Data Analysis:
 - Determine the cycle threshold (Ct) value for CCR4 and the housekeeping gene in each sample.
 - Calculate the relative expression of CCR4 mRNA using the $\Delta\Delta\text{Ct}$ method, normalizing to the housekeeping gene.

Western Blotting for Total CCR4 Protein Expression

Western blotting allows for the detection and semi-quantification of the total CCR4 protein (both intracellular and membrane-bound) in a T-cell population.

Western Blot Workflow for CCR4



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Caption: Workflow for CCR4 protein measurement by Western Blot.

Materials:

- Isolated T-cells.
- RIPA buffer with protease and phosphatase inhibitors.[11]
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels (e.g., 4-12% Bis-Tris).[12]
- PVDF or nitrocellulose membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary anti-CCR4 antibody.
- HRP-conjugated secondary antibody.
- Loading control antibody (e.g., anti-GAPDH, anti- β -actin).[9]
- Chemiluminescent substrate (e.g., ECL).
- Imaging system.

Procedure:

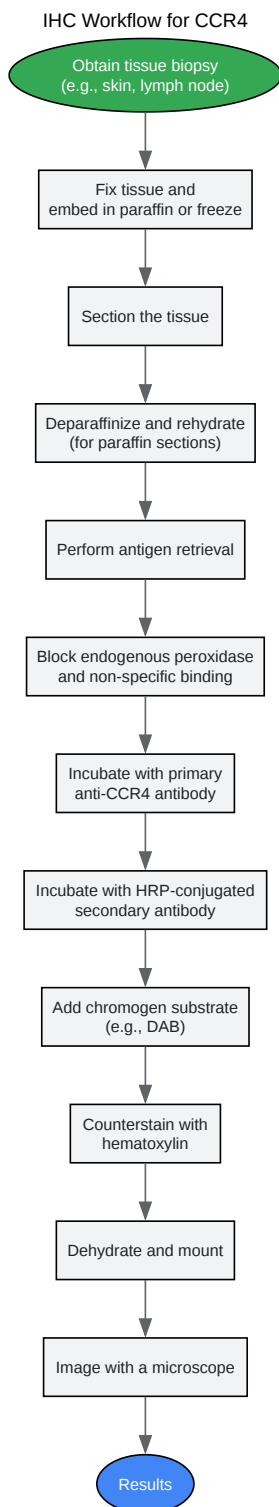
- Protein Extraction:
 - Lyse T-cells in RIPA buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or similar protein assay.
- SDS-PAGE:
 - Denature equal amounts of protein (e.g., 10-30 μ g) by boiling in Laemmli buffer.

- Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[12\]](#)
- Antibody Incubation:
 - Incubate the membrane with the primary anti-CCR4 antibody (diluted in blocking buffer) overnight at 4°C.[\[12\]](#)
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[12\]](#)
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane.
 - Image the resulting signal using a digital imager or X-ray film.
- Analysis:
 - Quantify the band intensity for CCR4 and normalize it to the loading control (e.g., GAPDH) for semi-quantitative analysis.

Immunohistochemistry (IHC) for CCR4 Expression in Tissue

IHC is used to visualize the expression and localization of CCR4 within tissue sections, which is particularly relevant for studying T-cell infiltration in tissues like skin in CTCL or inflamed

airways in asthma.[13][14]



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